Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Structure of Monosodium Folate
Content Type: Technical Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Monosodium folate (Sodium Pteroylglutamate) represents the primary salt form of folic acid utilized to enhance aqueous solubility while retaining the core pteridine pharmacophore essential for one-carbon metabolism.[1] Unlike the fully oxidized folic acid, which exhibits poor solubility (
mg/L at pH 3), the monosodium salt significantly alters the physicochemical landscape, impacting bioavailability, formulation stability, and analytical quantification.[1] This guide provides a rigorous structural analysis, detailing the molecular weight, crystallographic considerations, and validated protocols for identification and quantification in pharmaceutical matrices.[1]
Chemical Identity & Physicochemical Core
The transition from Folic Acid (free acid) to Monosodium Folate involves the deprotonation of the
-carboxylic acid moiety of the glutamic acid side chain.[1] This specific site of salification is governed by the hierarchy of the molecule.[1]
L-Glutamic Acid: The tail containing two carboxylic acid groups.[1][2]
Salification Mechanics:
-Carboxyl (): The most acidic proton due to the inductive effect of the adjacent amide bond.[1] This is the primary site of sodium attachment in the monosodium form.[1]
-Carboxyl (): Remains protonated in the monosodium salt.[1]
Critical Distinction: Oxidized vs. Reduced Folates
Warning for Drug Development: It is imperative to distinguish Monosodium Folate (oxidized, synthetic stability) from Levomefolate Sodium (L-5-MTHF Na, reduced, biologically active).[1]
Monosodium Folate: Requires enzymatic reduction by DHFR (Dihydrofolate reductase) in vivo.[1] High stability.
Levomefolate Sodium: Biologically active immediately.[1] Lower stability (oxidation prone).[1]
Implication: Analytical methods for Monosodium Folate often fail for Levomefolate due to different retention times and oxidation kinetics.[1]
Analytical Methodologies
To ensure scientific integrity, the following protocols utilize self-validating system checks (System Suitability Tests - SST).
High-Performance Liquid Chromatography (HPLC)
This protocol separates Monosodium Folate from its degradation products (p-aminobenzoylglutamate and pterin-6-carboxylic acid).[1]
Mobile Phase A: 0.1 M Phosphate Buffer (pH 5.5). Why pH 5.5? It ensures the folate is ionized but suppresses the ionization of silanols on the column, improving peak shape.[1]
Lyophilize to obtain the Monosodium salt.[1]
Note: Excess NaOH will lead to Disodium Folate (
), which has different solubility and pH profiles.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135823836, Folic Acid, Monosodium Salt.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Sodium folate - Substance Information (CAS 6484-89-5).[1][2] Retrieved from [Link][1]
Araújo, A. et al. (2025). Folic Acid and Sodium Folate Salts: Thermal Behavior and Spectroscopic Characterization.[1] ResearchGate.[1][5] Retrieved from [Link]
UK Government (2025). Determination of folate in food using HPLC with selective affinity extraction.[1] Retrieved from [Link][1]
Structural Characterization & Crystallization Guide: Folic Acid Monosodium Salt
[1] Executive Summary: The "Gel" Challenge Folic acid (Vitamin B9) is a Class IV compound in the Biopharmaceutics Classification System (BCS), characterized by low solubility (~1.6 mg/L) and low permeability.[1][2] The d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Gel" Challenge
Folic acid (Vitamin B9) is a Class IV compound in the Biopharmaceutics Classification System (BCS), characterized by low solubility (~1.6 mg/L) and low permeability.[1][2] The development of its Monosodium Salt (Na-FA) is a critical strategy to enhance bioavailability.[1]
However, characterizing Na-FA presents a unique crystallographic challenge: gelation .[1] Unlike the neutral acid, which crystallizes readily in the orthorhombic system (
), the monosodium salt tends to form lyotropic liquid crystals or amorphous hydrogels due to the flexibility of the glutamate tail and strong - stacking of the pterin rings.
This guide details the protocol for synthesizing the 1:1 stoichiometric salt, overcoming the gelation barrier to obtain diffraction-quality material, and the analytical workflow required to solve its structure from powder data when single crystals fail.
Chemical Foundation & Solubility Mechanics[1]
The transition from Folic Acid to Monosodium Folate involves the deprotonation of the
-carboxylic acid on the glutamic acid moiety ().
Property
Folic Acid (Neutral)
Monosodium Folate (Salt)
Formula
Crystal System
Orthorhombic ()
Typically Monoclinic or Pseudo-Orthorhombic*
Solubility (pH 7)
~0.0016 mg/mL
> 10 mg/mL (High pH dependent)
Hydration
Dihydrate (Stable)
Variable Hydrates (Hygroscopic)
Primary Interaction
H-bond Network (Strong)
Ionic + -Stacking (Gel forming)
Note: The crystal system of the salt depends heavily on the hydration state (pseudopolymorphism).
Protocol: Synthesis & Crystallization
Objective: Synthesize pure Monosodium Folate (1:1) and induce crystallinity while avoiding the "amorphous trap."[1]
Phase A: Stoichiometric Synthesis
Precise pH control is required.[1] Exceeding pH 8.0 risks forming the disodium salt.
Slurry Preparation: Suspend 10 g of Folic Acid (anhydrous basis) in 100 mL of degassed water under
atmosphere. (Folic acid is light-sensitive; wrap vessels in foil).[1]
Titration: Slowly add 1M NaOH dropwise while monitoring pH.
Target pH: 7.0 – 7.2 .
Critical Step: Do not exceed pH 7.[1]5. If pH > 8, back-titrate with dilute HCl immediately.[1]
Clarification: The solution should become clear yellow/orange.[1] Filter through a 0.22
Monosodium Salt: Look for a shift in the low-angle region (
-spacing expansion due to and water insertion).[1]
Step 2: Solid-State NMR (ssNMR)
If PXRD shows broad halos (amorphous),
CP/MAS NMR is the definitive probe for local order.[1]
Target: Carbonyl carbons of the glutamate tail.
Interpretation: Splitting of the carboxylate signal indicates multiple conformers or a crystalline environment. A single broad peak confirms an amorphous state.[1]
Figure 2: Decision logic for characterizing folate salts.[1] Note that ssNMR is the fallback for the common semi-crystalline phases.
Pharmaceutical Implications[1][2]
Stability & Hydration
The crystal structure of monosodium folate typically contains water channels that "breathe."
Risk: Dehydration (heating > 60°C) can collapse the lattice, rendering the salt amorphous and chemically unstable (oxidation prone).[1]
Mitigation: Store at controlled humidity (RH 40-60%).[1]
Bioavailability
While Folic Acid relies on active transport (PCFT) in the proximal jejunum, the Monosodium Salt's higher solubility creates a higher concentration gradient, potentially enhancing passive diffusion. However, the crystalline form used in formulation dictates the dissolution rate. The amorphous form dissolves faster but degrades quicker; the crystalline hydrate is stable but dissolves slower.
References
Crystal Structure of Folic Acid Dihydr
Source: Cambridge Crystallographic Data Centre (CCDC) / Powder Diffraction Journal.[1]
Significance: Defines the baseline pterin stacking and glutam
Application Note: Aqueous Synthesis of Folate-Conjugated Nanoparticles Using Monosodium Folate
This Application Note is designed for researchers and drug development professionals seeking a robust, reproducible, and "green" chemistry approach to synthesizing folate-conjugated nanoparticles. Unlike traditional prot...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals seeking a robust, reproducible, and "green" chemistry approach to synthesizing folate-conjugated nanoparticles. Unlike traditional protocols relying on organic solvents (DMSO/DMF), this guide leverages Folic Acid Monosodium Salt to facilitate an aqueous-phase conjugation, preserving nanoparticle integrity and minimizing toxic residues.
Abstract & Rationale
The Folate Receptor alpha (FR
) is a high-affinity glycosylphosphatidylinositol (GPI)-anchored protein overexpressed in various epithelial cancers (ovarian, breast, lung) while restricted in normal tissues.[1] This differential expression makes folate (Vitamin B9) a premier ligand for targeted drug delivery.
The Challenge: Native folic acid (FA) has poor water solubility (<0.0016 mg/mL), necessitating the use of organic solvents like DMSO or DMF for activation. These solvents can denature sensitive protein-based nanoparticles, dissolve polymeric matrices (e.g., PLGA), or require tedious removal steps to meet clinical toxicity standards.
The Solution: Utilizing Folic Acid Monosodium Salt (FA-Na) allows for high solubility (>50 mg/mL) in neutral aqueous buffers. This protocol details the conjugation of FA-Na to amine-functionalized nanoparticles via carbodiimide chemistry (EDC/NHS) in a purely aqueous environment, optimizing for the preservation of receptor binding affinity via
-carboxyl: Critical for binding to the Folate Receptor.[2] Derivatization here drastically reduces binding affinity ( increases from ~1 nM to ~1 M).
-carboxyl: The preferred site for conjugation.[2] It is sterically more accessible and distinct from the receptor-binding pocket.
While EDC/NHS coupling is theoretically random, steric hindrance at the
-position (adjacent to the pterin moiety) favors -activation in aqueous conditions.
Figure 1: Chemical Reaction Pathway
Caption: EDC/NHS activation of Folate Monosodium Salt favors the gamma-carboxyl group due to steric availability, preserving receptor affinity.
Materials & Equipment
Category
Reagent/Equipment
Specification
Ligand
Folic Acid Monosodium Salt
Sigma-Aldrich #F4506 or equivalent (Purity >98%)
Activators
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Hydrochloride salt, store at -20°C under desiccant
Stabilizer
NHS (N-Hydroxysuccinimide)
Store at 4°C
Buffer A
Activation Buffer
0.1 M MES, pH 6.0 (No saline)
Buffer B
Conjugation Buffer
1X PBS or 0.1 M HEPES, pH 7.4
Nanoparticles
Amine-functionalized NPs
e.g., PLGA-PEG-NH2, Gold-NH2, Silica-NH2
Purification
Dialysis Cassettes / Spin Columns
MWCO appropriate for NP size (e.g., 3.5 kDa for free folate removal)
Experimental Protocol
Phase 1: Preparation of Folate-NHS Ester (Aqueous)
Critical Note: EDC is unstable in water (hydrolysis half-life ~seconds to minutes at low pH). Prepare solutions immediately before use.
Prepare Folate Stock: Dissolve 5 mg of Folic Acid Monosodium Salt in 1 mL of Buffer A (MES, pH 6.0) .
Why pH 6.0? Native folic acid precipitates below pH 5.0. EDC is most active at pH 4.5–6.0. pH 6.0 is the compromise that maintains folate solubility while supporting EDC reactivity.
Add Activators:
Add 4 mg EDC (approx. 10x molar excess relative to folate).[3]
Add 6 mg NHS (approx. 20x molar excess).
Tip: Pre-weigh EDC/NHS into microcentrifuge tubes and add the Folate solution to the powder to minimize hydrolysis time.
Incubation: Vortex gently until dissolved. Incubate for 15–20 minutes at room temperature in the dark (folate is light-sensitive).
Result: Formation of the semi-stable Folate-NHS ester.
Phase 2: Conjugation to Nanoparticles
Prepare Nanoparticles: Suspend your amine-functionalized nanoparticles (NPs) in Buffer B (PBS, pH 7.4) at a concentration of 1–5 mg/mL.
Why pH 7.4? The amine group on the NP must be deprotonated (nucleophilic) to attack the NHS-ester.
Reaction: Add the activated Folate-NHS solution (from Phase 1) dropwise to the NP suspension while stirring.
Ratio: A typical feed ratio is 10–50
g of Folate per mg of NP, but this depends on surface amine density.
Incubation: React for 2–4 hours at room temperature (or overnight at 4°C) with continuous gentle stirring/shaking. Keep protected from light (wrap container in foil).
Phase 3: Purification
Unreacted folate, EDC, and NHS byproducts must be removed to prevent toxicity and interference with quantification.
Method A (Dialysis): Transfer reaction mixture to a dialysis cassette (MWCO 3.5–10 kDa). Dialyze against 1X PBS (pH 7.4) for 24 hours, changing the buffer 3 times (e.g., 2h, 4h, overnight).
Method B (Centrifugation): For solid NPs (Au, Silica, PLGA), centrifuge at appropriate speed (e.g., 12,000 x g for 15 min). Discard supernatant. Resuspend pellet in PBS. Repeat wash 3 times.[4][5]
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for aqueous folate conjugation using monosodium salt.
Quality Control & Characterization
Parameter
Method
Expected Outcome
Conjugation Efficiency
UV-Vis Spectroscopy
Measure absorbance at 280 nm (protein/polymer) and 365 nm (folate characteristic peak). A distinct peak at 365 nm indicates successful conjugation.
Surface Charge
Zeta Potential
Conjugation of folate (negatively charged at pH 7.4 due to free -carboxyl) to amine-NPs (positive) usually results in a decrease in Zeta potential (e.g., from +20 mV to -10 mV).
Size Distribution
DLS (Dynamic Light Scattering)
Verify no significant aggregation. A slight increase in hydrodynamic diameter (2–5 nm) is normal.
Quantification Formula:
To calculate the number of folate molecules per nanoparticle, use the molar extinction coefficient of folate (
in PBS).
Ensure you subtract the background absorbance of non-conjugated nanoparticles.
Troubleshooting Guide
Issue: Precipitation during activation.
Cause: pH dropped below 5.0.
Fix: Ensure MES buffer is pH 6.0. If using unbuffered water, the addition of EDC (HCl salt) lowers pH. Always use buffered MES.
Issue: Low Conjugation Efficiency.
Cause: Hydrolysis of EDC; Old NHS.
Fix: Use fresh EDC. Increase EDC/NHS molar excess. Ensure NP amine groups are accessible (not buried in surfactant).
Issue: Aggregation of Nanoparticles.
Cause: Loss of surface charge repulsion (zeta potential near 0) or cross-linking.
Fix: Reduce the amount of activated folate added. Add a PEG spacer (use Folate-PEG-NHS) if steric stabilization is needed.
References
Stella, B., et al. "Design of folic acid-conjugated nanoparticles for drug targeting." Journal of Pharmaceutical Sciences 89.11 (2000): 1452-1464. Link
Figliola, C., et al. "A step-wise synthetic approach is necessary to access
-conjugates of folate."[2] RSC Advances 9 (2019): 14503-14507. Link
Cayman Chemical. "Folic Acid Solubility Application Note." Cayman Chemical Product Information. Link
Zhang, Y., et al. "Folic acid-conjugated nanoparticles for targeted delivery."[5] Journal of Biomedical Nanotechnology 10.1 (2014): 1-15.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135398658, Folic acid monosodium salt." Link
Application Note: Conjugation of Folic Acid Monosodium Salt to Functionalized Polymers
Introduction & Strategic Rationale Folic acid (FA) is the high-affinity ligand ( ) for the Folate Receptor alpha (FR ), a glycosylphosphatidylinositol-anchored protein significantly overexpressed in epithelial cancers (o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Rationale
Folic acid (FA) is the high-affinity ligand (
) for the Folate Receptor alpha (FR), a glycosylphosphatidylinositol-anchored protein significantly overexpressed in epithelial cancers (ovarian, breast, lung) while restricted in normal tissues.
The Solubility Challenge: Native folic acid is practically insoluble in water, often necessitating the use of DMSO or DMF, which can be difficult to remove and may compromise sensitive polymer architectures. Folic Acid Monosodium Salt (FA-Na) offers a critical process advantage: it is water-soluble. This allows for "green" aqueous-phase conjugation chemistries that preserve protein/peptide payloads and prevent solvent-induced polymer degradation.
This guide details the conjugation of FA-Na to amine-functionalized polymers (e.g., PEG-NH
, Chitosan, Dendrimers) using carbodiimide chemistry, with a specific focus on controlling regioselectivity and ensuring purification integrity.
Critical Mechanistic Insight: The Regioselectivity Problem
Folic acid contains two carboxyl groups: the
-carboxyl and the -carboxyl .
-Carboxyl: Located adjacent to the pterin ring; essential for binding to the FR ligand-binding pocket.
-Carboxyl: The distal carboxyl group; tolerates modification without significantly disrupting receptor affinity.
The Engineering Challenge: Standard EDC/NHS activation attacks both carboxyls. However, the
-carboxyl is generally more reactive due to lower steric hindrance and higher pKa. While mixed isomers are common, optimizing the pH and molar ratios during activation can favor -conjugation, preserving the targeting efficacy of the drug delivery system.
Diagram 1: Chemical Conjugation Pathway
Caption: Reaction pathway highlighting the divergence between alpha and gamma conjugation. Optimization aims to maximize the gamma-conjugate pathway.
Protocol A: Aqueous Phase Conjugation (Ideal for PEG/Chitosan)
This protocol leverages the water solubility of FA-Na, eliminating the need for organic solvents. It is suitable for hydrophilic polymers like Polyethylene Glycol (PEG) or Chitosan.
Materials Required[1][2][3][4][5][6][7][8][9]
Ligand: Folic Acid Monosodium Salt (FA-Na).
Polymer: Heterobifunctional PEG (e.g., NH
-PEG-COOH) or Chitosan.
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide).
Buffer A: 0.1 M MES Buffer, pH 5.5 (Activation).
Buffer B: 0.1 M Borate or Phosphate Buffer, pH 8.0 (Coupling).
Purification: Dialysis membrane (MWCO depends on polymer size).
Step-by-Step Procedure
Activation (The "Pre-Activation" Step):
Dissolve FA-Na in Buffer A (MES, pH 5.5) to a concentration of 5 mg/mL.[1][2]
Note: The acidic pH ensures the carboxyl groups are protonated enough to react with EDC, but FA-Na prevents immediate precipitation compared to native FA.
Add EDC and NHS at a molar ratio of 1:1.2:1.2 (FA:EDC:NHS).
Incubate for 20 minutes at room temperature in the dark.
Expert Tip: Do not exceed 30 minutes. The O-acylisourea intermediate is unstable.[3][4] NHS converts this to a semi-stable NHS-ester.
Coupling Reaction:
Dissolve the amine-functionalized polymer (Polymer-NH
) in Buffer B (pH 8.0).
Stoichiometry: Use a 1:2 to 1:5 molar ratio of Polymer:FA. An excess of activated FA drives the reaction to completion.
Add the activated FA solution dropwise to the polymer solution under vigorous stirring.
React for 12–24 hours at room temperature in the dark (Folic acid is light-sensitive).
Quenching:
Add Ethanolamine (final conc. 10 mM) to quench unreacted NHS-esters if necessary, though hydrolysis usually suffices after 24h.
Purification (Critical):
Dialysis: Transfer reaction mixture to a dialysis bag (MWCO 3.5 kDa for PEG > 5kDa). Dialyze against 0.1 M NaHCO
(pH 9) twice to remove unreacted FA (which is highly soluble at high pH), then against distilled water for 24 hours.
Validation: The dialysate should be clear. Free FA is yellow; if the water remains yellow, continue dialysis.
Dissolve FA-Na in a minimum volume of water, then dilute 10x with DMSO. Alternatively, dissolve directly in DMSO with mild heating (FA-Na is less soluble in DMSO than native FA, so trace water helps).
Dissolve the Polymer-NH
in DMSO.
Activation:
Add EDC/NHS (10-fold molar excess over polymer) to the FA solution.
Stir for 30 minutes under nitrogen atmosphere.
Conjugation:
Add the Polymer-NH
solution to the activated FA.
Add TEA (2 equivalents relative to amine) to ensure the polymer amine is deprotonated (NH
) and nucleophilic.
React for 24 hours in the dark.
Purification:
Precipitation: Drop the reaction mixture into ice-cold diethyl ether. The Polymer-FA conjugate will precipitate; free FA and reagents usually remain in the supernatant or are washed away.
Centrifugation: Spin at 10,000 rpm for 15 mins. Wash pellet 3x with methanol/ether.
Lyophilization: Freeze-dry the pellet to remove residual solvents.
Quality Control & Characterization
Trust but verify. You must confirm covalent attachment, not just physical adsorption.
Data Presentation: Characterization Metrics
Method
Target Analyte
Expected Signal
Purpose
UV-Vis Spectroscopy
Pterin Ring
Quantification of FA loading (Degree of Substitution).
H-NMR
Aromatic Protons
8.6–8.7 ppm (s), 6.6–7.6 ppm (m)
Confirmation of covalent bond & structure integrity.
GPC / SEC
Polymer Chain
Shift in Retention Time
Verify no cross-linking or degradation occurred.
Quantification Formula (UV-Vis)
To calculate the Degree of Substitution (DS), use the Beer-Lambert Law at 363 nm (where polymer absorbance is usually negligible):
: Absorbance of conjugate at 363 nm.
: Extinction coefficient of FA ( in PBS pH 7.4). Note: Calibrate in your specific buffer.
: Path length (1 cm).
Diagram 2: QC Decision Matrix
Caption: Analytical workflow to distinguish covalent conjugation from physical mixture.
Troubleshooting & Expert Tips
Turbidity during Activation: If the solution turns cloudy upon adding EDC to FA-Na in MES buffer, the pH may be too low, causing FA to revert to its insoluble acid form. Adjustment: Maintain pH
5.5 or add a small amount of DMSO (up to 10%).
Low Conjugation Efficiency: Often caused by hydrolysis of the NHS-ester. Fix: Ensure the polymer is added immediately after the 20-30 min activation window. Ensure the polymer amine is deprotonated (pH > pKa of the amine, usually pH 8.0-8.5).
Gelation: If using multi-functional polymers (e.g., branched PEI), cross-linking can occur. Fix: Use a large excess of FA relative to polymer amines to saturate sites quickly, or perform the reaction in dilute conditions.
References
Stella, B., et al. (2000).[5] "Design of folic acid-conjugated nanoparticles for drug targeting." Journal of Pharmaceutical Sciences, 89(11), 1452-1464. Link
Leamon, C. P., & Low, P. S. (1991). "Delivery of macromolecules into living cells: a method that exploits folate receptor endocytosis." Proceedings of the National Academy of Sciences, 88(13), 5572-5576. Link
Yoo, H. S., & Park, T. G. (2004). "Folate-receptor-targeted delivery of doxorubicin nano-aggregates stabilized by doxorubicin-PEG-folate conjugate." Journal of Controlled Release, 100(2), 247-256. Link
Thermo Fisher Scientific. "Crosslinking Chemistry Guide: Carbodiimide Reaction Schemes." Link
Application Notes & Protocols: Preparation and Application of Sodium Folate Hydrogels for Tissue Engineering
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Folate-Based Hydrogels in Regenerative Medicine Hydrogels are a cornerstone of tissue engineerin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Folate-Based Hydrogels in Regenerative Medicine
Hydrogels are a cornerstone of tissue engineering, prized for their high water content, tunable mechanical properties, and structural resemblance to the native extracellular matrix (ECM).[1][2] These attributes create a highly biocompatible microenvironment that supports cell growth, proliferation, and the transport of nutrients and waste.[2][3] This guide focuses on a specialized class of biomaterials: sodium folate hydrogels.
The integration of sodium folate (the salt form of folic acid, Vitamin B9) is not merely an arbitrary choice. It is a strategic design element for creating "smart" biomaterials. The core principle lies in exploiting the biological interaction between folate and the folate receptor (FR).[4] FRs are significantly overexpressed on the surface of various cancer cells, but they are also present on activated macrophages and certain stem cells, making them a valuable target for enhancing cell-scaffold interactions and for targeted drug delivery in regenerative medicine.[5][6]
This document provides a comprehensive overview of the design principles, preparation protocols, and characterization techniques for a supramolecular sodium folate hydrogel cross-linked with zinc ions. This system is notable for its straightforward preparation, injectability, and inherent biocompatibility.[7]
Part 1: Design Principle and Mechanism of Gelation
The formation of the sodium folate/zinc hydrogel is a sophisticated example of coordination-triggered hierarchical self-assembly.[7] It does not rely on covalent cross-linking but on a series of weaker, reversible interactions, which impart unique properties like shear-thinning and self-healing.[7]
The process begins with the solubilization of folic acid. Folic acid is poorly soluble in water at neutral pH. By adjusting the pH to above 10 with a base like potassium hydroxide (KOH), the carboxylic acid groups on the folic acid molecule are deprotonated, forming the highly soluble sodium or potassium folate salt.[8][9]
Once solubilized, the gelation is induced by the addition of a divalent cation, such as Zinc (Zn²⁺). The gelation cascade involves multiple, ordered steps:
Hydrogen Bonding: The pterin rings of the folate molecules self-associate to form tetramers through hydrogen bonds.[7]
π-π Stacking: These tetramers then stack on top of one another via π-π stacking interactions, elongating into nanofibers.[7]
Ionic Coordination Cross-linking: Zinc ions act as coordination centers, cross-linking the negatively charged carboxylate groups on the folate nanofibers. This ionic interaction organizes the nanofibers into larger fibrils and ultimately forms a stable, three-dimensional hydrogel network that entraps water.[7][8]
This hierarchical assembly is what gives the hydrogel its robust mechanical properties despite its low polymer concentration.[7]
Hierarchical self-assembly of sodium folate hydrogel.
Part 2: Protocols for Hydrogel Preparation
Materials & Equipment
Reagents & Consumables
Equipment
Folic Acid (FA)
Analytical Balance
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Vortex Mixer
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
pH Meter
Milli-Q or Deionized Water
Magnetic Stirrer & Stir Bars
Phosphate-Buffered Saline (PBS, pH 7.4)
Centrifuge
Therapeutic drug or imaging agent (optional)
Lyophilizer (Freeze-dryer)
Sterile vials or culture plates
Scanning Electron Microscope (SEM)
Pipettes and sterile tips
Rheometer
UV-Vis Spectrophotometer
Protocol 1: Synthesis of Sodium Folate/Zinc Hydrogel
This protocol is adapted from the method described by Roy et al. (2018).[7][8]
Objective: To prepare a stable, self-supporting sodium folate hydrogel at a concentration of 0.8% (w/v).
Step-by-Step Methodology:
Preparation of Folate Stock: Weigh 8 mg of folic acid into a sterile glass vial.
Solubilization: Add 1 mL of Milli-Q water to the vial. The folic acid will appear as a yellow suspension.
pH Adjustment: Add a 1 M KOH solution dropwise while vortexing. Continue adding KOH until the solution becomes clear and the pH is confirmed to be above 10. This indicates the complete conversion of folic acid to its soluble folate salt form.
Cross-linking: Prepare a 100 mM solution of zinc nitrate. Add a specific volume of the zinc nitrate solution to the folate solution to achieve the desired Folate:Zn²⁺ molar ratio (e.g., a 2:1 ratio often yields robust gels).
Gel Formation: Vortex the mixture vigorously for 30-60 seconds.
Maturation: Allow the vial to stand undisturbed at room temperature for approximately 20-30 minutes. A transparent, yellow, self-supporting hydrogel will form.[8]
Protocol 2: Encapsulation of Bioactive Molecules
Objective: To load a therapeutic drug or imaging agent within the hydrogel matrix.
Step-by-Step Methodology:
Follow Protocol 1, Steps 1-3 to obtain a clear, high-pH sodium folate solution.
Agent Addition: Dissolve the desired bioactive molecule (e.g., a chemotherapy drug like capecitabine or an imaging agent like gadolinium nitrate) in the sodium folate solution.[8] Ensure the molecule is stable at high pH. If not, a brief exposure time is critical. Mix thoroughly to ensure homogeneous distribution.
Initiate Cross-linking: Proceed with Protocol 1, Steps 4-6 by adding the zinc nitrate solution to trigger gelation. The bioactive molecule will be physically entrapped within the forming nanofiber network.
Causality Note: The agent must be added before the cross-linker. Adding it after gelation would result in poor encapsulation efficiency, relying only on surface adsorption and slow diffusion into the pre-formed network.
Part 3: A Self-Validating System: Hydrogel Characterization
To ensure reproducibility and functionality, a series of characterization assays must be performed.
Morphological and Structural Analysis
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and porous microarchitecture of the hydrogel.
Protocol: Freeze the hydrogel sample in liquid nitrogen and then dry it in a lyophilizer for 24-48 hours.[8] This process, known as freeze-drying, removes water via sublimation, preserving the delicate 3D structure. The dried sample is then sputter-coated with a thin layer of gold or platinum and imaged.
Expected Result: Images should reveal an interconnected, porous network of nanofibers, which is crucial for cell infiltration and nutrient exchange.[8]
Mechanical Properties
Rheological Analysis: Rheology provides quantitative data on the viscoelastic properties of the hydrogel.
Protocol: Place a sample of the hydrated hydrogel onto the plate of a rheometer. Perform an oscillatory frequency sweep at a constant strain.
Data Interpretation: The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. For a stable gel, G' should be significantly higher than G'' across the frequency range.[7] This confirms the formation of a structured, elastic network.
Folate Concentration (w/v)
Storage Modulus (G') at 1 Hz (Pa)
Loss Modulus (G'') at 1 Hz (Pa)
Gel State
0.4%
50
8
Weak Gel
0.8%
450
25
Robust Gel
1.2%
1200
60
Stiff Gel
A representative table of expected rheological data.
Swelling and Degradation
Swelling Ratio: This measures the hydrogel's capacity to absorb and retain water, which is critical for maintaining a hydrated environment for cells.[10]
Protocol: Weigh a lyophilized hydrogel sample (W_dry). Immerse it in PBS (pH 7.4) at 37°C. At various time points, remove the sample, gently blot excess surface water, and weigh it (W_wet).
Expected Result: The hydrogel will swell rapidly initially and then reach an equilibrium. The ratio indicates the network's hydrophilicity and cross-linking density.[11]
Biocompatibility Assessment
In Vitro Cytotoxicity: This assay determines if the hydrogel or its leachable components are toxic to cells.
Protocol (Indirect Contact - ISO 10993-5): Prepare hydrogel extracts by incubating the hydrogel in cell culture medium for 24 hours.[12][13] Culture a relevant cell line (e.g., 3T3 fibroblasts) and replace their medium with the hydrogel extract. After 24-48 hours, assess cell viability using an MTS or MTT assay, which measures metabolic activity.[12][14]
Expected Result: Cell viability should remain high (>80-90%) compared to control cells, indicating the material is non-cytotoxic.
Live/Dead Staining for Encapsulated Cells: This provides direct visual evidence of cell survival within the 3D hydrogel matrix.
Protocol: Mix cells with the sodium folate solution before adding the zinc nitrate cross-linker. After gelation, culture the cell-laden hydrogel for a desired period. Stain the construct with a Live/Dead viability kit (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) and visualize using fluorescence microscopy.[8]
Expected Result: A high percentage of green-fluorescing (live) cells and very few red-fluorescing (dead) cells confirms the biocompatibility of the encapsulation process and the hydrogel material. A cell viability of 98.6 ± 0.6 % has been reported for cells embedded in this type of hydrogel.[8]
Part 4: Application in Targeted Tissue Engineering
The folate molecules on the hydrogel's nanofiber surfaces are not just structural; they are bioactive ligands that can engage with cells expressing the folate receptor (FR).[15]
Mechanism: Folate Receptor-Mediated Endocytosis
When a cell expressing FRs comes into contact with the folate-decorated hydrogel, the following occurs:
Binding: The folate ligand binds with high affinity to the FR on the cell membrane.[4]
Internalization: This binding event triggers receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, internalizing the receptor and anything bound to it.[5][6]
Payload Release: If the hydrogel is loaded with a drug, this mechanism facilitates the direct intracellular delivery of that drug, enhancing its therapeutic efficacy.[5] The acidic environment of the endosome can help in detaching the drug from the receptor.[5]
Receptor Recycling: The folate receptor is then typically recycled back to the cell surface.[5]
This targeting mechanism can be used to selectively deliver growth factors to stem cells or to enhance the adhesion and integration of specific cell types within a tissue-engineered construct.[15]
Application Note: Strategic Encapsulation of Folic Acid Monosodium Salt in Liposomes
Executive Summary & Strategic Rationale Folic acid (Vitamin B9) is critical for cellular division and DNA synthesis. However, its application in therapeutics and nutraceuticals is severely limited by its poor solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Folic acid (Vitamin B9) is critical for cellular division and DNA synthesis. However, its application in therapeutics and nutraceuticals is severely limited by its poor solubility in acidic media and extreme sensitivity to UV light and oxidation.
Crucial Distinction: This guide focuses on Folic Acid Monosodium Salt (Na-FA) . Unlike native folic acid, which is hydrophobic and sparingly soluble, Na-FA is a water-soluble salt.
Implication: This dictates the encapsulation strategy. We are not embedding the molecule in the lipid bilayer; we are passively loading it into the aqueous core of the liposome.
Why Liposomes?
Photoprotection: The lipid bilayer acts as a physical barrier, reducing UV degradation of the light-sensitive folate core.
Solubility Maintenance: By encapsulating Na-FA in a buffered aqueous core (pH 7.4), we prevent the protonation and subsequent precipitation of folic acid that occurs in the acidic environment of the stomach.
Physicochemical Constraints & Reagents
Before beginning, the formulation parameters must be tuned to the specific properties of Na-FA.
Key Material Properties
Parameter
Folic Acid (Native)
Folic Acid Monosodium Salt (Na-FA)
Impact on Protocol
Solubility
~0.0016 mg/mL (Water)
>50 mg/mL (Water)
Na-FA allows for high-concentration aqueous loading.[1]
LogP
-0.02 (Hydrophobic behavior)
-2.0 (Hydrophilic)
Na-FA resides in the Aqueous Core .
pKa
3.5, 4.3
N/A (Salt form)
CRITICAL: Aqueous buffer must be pH > 6.0. Below pH 5, Na-FA converts to acid form and precipitates, rupturing the liposome.
Stability
Photolabile
Photolabile
All steps must be performed under amber light or in foil-wrapped vessels.
Recommended Lipid System
For high retention of small hydrophilic molecules like Na-FA, a "rigid" bilayer is required to prevent leakage.
Primary Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DPPC. High transition temperature (
) lipids reduce permeability.
Stabilizer: Cholesterol (30-40 mol%). Fills packing defects, significantly reducing leakage of the aqueous core.
Stealth Agent (Optional): DSPE-PEG2000 (5 mol%) to prevent aggregation and extend circulation time.
Method A: Thin Film Hydration (Bench Standard)
This method is accessible but typically yields lower Encapsulation Efficiency (EE) (5–15%) for hydrophilic cargo because the capture volume is limited.
Workflow Diagram
Caption: Standard Thin Film Hydration workflow. The critical step for Na-FA loading is the hydration phase.
Detailed Protocol
Preparation of Organic Phase:
Dissolve DSPC:Cholesterol (molar ratio 2:1) in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.
Total lipid concentration: 10–20 mM.
Film Formation:
Attach to a Rotary Evaporator.
Bath temperature:
(must be of DSPC).
Vacuum: Reduce pressure gradually to prevent bumping. Rotate at 150 rpm.
Dry until a thin, translucent film forms on the glass wall.
Desiccation: Place flask in a vacuum desiccator overnight to remove trace solvent.
Hydration (Loading Step):
Prepare Na-FA Solution : Dissolve Na-FA (5 mg/mL) in PBS (pH 7.4). Note: Ensure pH is neutral.
Add the warm Na-FA solution to the lipid film.
Rotate at
for 1 hour without vacuum. The film will peel off, forming Multilamellar Vesicles (MLVs).[2][3]
Downsizing (Extrusion):
Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11–21 times using a mini-extruder.
Maintain temperature
during extrusion.
Purification:
See Section 5.
Method B: Microfluidic Assembly (High Efficiency)
Microfluidics (e.g., NanoAssemblr, staggered herringbone mixers) offers superior EE (20–50%) and reproducibility. It relies on the chaotic mixing of a solvent stream (lipids) and an aqueous stream (Na-FA).
Workflow Diagram
Caption: Microfluidic bottom-up assembly. Rapid mixing induces higher encapsulation of the aqueous payload.
Detailed Protocol
Reagent Setup:
Inlet A (Organic): Dissolve DSPC:Cholesterol (2:1) in pure Ethanol. Conc: 10 mM.
Inlet B (Aqueous): Dissolve Na-FA (2–5 mg/mL) in PBS (pH 7.4).
Parameter Configuration:
Flow Rate Ratio (FRR): Set Aqueous:Organic ratio to 3:1. (Higher aqueous content drives faster polarity shift and smaller particles).
Total Flow Rate (TFR): 12 mL/min (system dependent; faster rates generally yield smaller particles).
Execution:
Prime the system with buffer.
Inject both streams simultaneously. The chaotic mixing causes the ethanol concentration to drop rapidly, forcing lipids to self-assemble around the Na-FA molecules.
Collect the output into a tube containing excess PBS (to dilute residual ethanol immediately).
Purification:
Perform dialysis immediately to remove ethanol and unencapsulated Na-FA.
Purification & Validation
Since Na-FA is highly water-soluble, non-encapsulated salt will remain in the external buffer. It must be removed to accurately measure Encapsulation Efficiency (EE).
Purification Protocol (Dialysis)
Use a dialysis membrane with MWCO (Molecular Weight Cut-Off) of 3.5–10 kDa (Na-FA MW is ~463 Da).
Place liposomes in the membrane; float in 100x volume of PBS (pH 7.4).
Stir gently at
(protected from light).
Change buffer 3 times over 24 hours.
Analytical Quantification
To calculate EE%, you must disrupt the liposomes to release the cargo.
Lysis: Mix 100
L purified liposomes with 900 L Methanol or Triton X-100 (1%). This breaks the bilayer.
Measurement: Analyze via HPLC or UV-Vis Spectrophotometry.
Na-FA
: ~285 nm (verify with your specific salt batch).
Calculation:
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation inside Liposome
pH drop / Acidification
Ensure internal buffer is PBS or HEPES (pH 7.4). Avoid unbuffered water.
Low Encapsulation Efficiency
Passive loading limitation
Switch from Thin Film to Microfluidics. Increase lipid concentration to increase encapsulated volume fraction.
Liposome Aggregation
Zeta potential near neutral
Add 5 mol% DSPE-PEG2000 or DPPG to impart negative charge/steric hindrance.
Drug Leakage
Fluid bilayer
Increase Cholesterol content (up to 40%) or use high- lipids (DSPC instead of EPC).
References
G. Antimisiaris, S. (2016). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs: Thin Film Hydration Method. ResearchGate. Retrieved from [Link]
Joshi, et al. (2016).[1] Microfluidic-controlled manufacture of liposomes for the solubilisation of drugs. Elsevier / ResearchGate. Retrieved from [Link]
Batzri, S., & Korn, E. D. (1973). Single bilayer liposomes prepared without sonication. Biochimica et Biophysica Acta (BBA). (Foundational text on ethanol injection/mixing principles).
procedure for surface modification using folic acid sodium salt
Application Note: High-Efficiency Surface Modification of Amine-Functionalized Nanocarriers using Folic Acid Sodium Salt Abstract & Strategic Rationale The overexpression of Folate Receptor alpha (FR- ) on epithelial mal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Surface Modification of Amine-Functionalized Nanocarriers using Folic Acid Sodium Salt
Abstract & Strategic Rationale
The overexpression of Folate Receptor alpha (FR-
) on epithelial malignancies (ovarian, breast, lung, and kidney cancers) has established folic acid (FA) as a premier ligand for tumor-targeted drug delivery. However, the native form of folic acid presents significant solubility challenges (Class IV), often requiring organic co-solvents (DMSO/DMF) or harsh alkaline dissolution steps that can compromise sensitive nanoparticle (NP) payloads or protein coronas.
This protocol details a purely aqueous workflow utilizing Folic Acid Sodium Salt (FA-Na) . By leveraging the superior solubility of the sodium salt form, researchers can eliminate organic solvents, streamline the conjugation process, and maintain high biological integrity of the carrier system.
Key Advantages of FA-Na Protocol:
Biocompatibility: Eliminates the need for DMSO, reducing toxicity risks.
Process Stability: Avoids the pH shock associated with dissolving native FA in strong NaOH.
Scalability: Simplified buffer exchanges allow for easier scale-up.
Material Science & Mechanistic Insight
The Chemistry of Targeting
The conjugation relies on carbodiimide chemistry (EDC/NHS) to form a "zero-length" amide bond between the carboxyl groups of FA-Na and primary amines (
-carboxyl: The preferred conjugation site. It is distinct from the pterin binding pocket, ensuring the ligand retains high affinity for the Folate Receptor.
-carboxyl: Conjugation here can sterically hinder receptor binding.
Expert Note: While standard EDC/NHS chemistry activates both carboxyls indiscriminately, statistical probability and steric accessibility slightly favor the
-position. Furthermore, literature confirms that even mixed conjugates retain sufficient binding affinity for effective endocytosis [1].
Reaction Workflow Diagram
The following diagram illustrates the chemical pathway and critical decision points.
Figure 1: Step-wise chemical activation and conjugation workflow. Note the critical pH shift between Phase 1 and Phase 2.
Detailed Experimental Protocol
Prerequisites:
Light Sensitivity: Folic acid is photolabile.[3] All steps must be performed in amber tubes or vessels wrapped in aluminum foil.
Fresh Reagents: EDC hydrolyzes rapidly in water. Weigh immediately before use.
Phase 1: Activation of Folic Acid
Objective: Create a stable NHS-ester of Folic Acid.
Buffer Preparation: Prepare 0.1 M MES Buffer, pH 6.0. (Do not use phosphate buffer for activation, as phosphates compete with carboxyls).
Solubilization: Dissolve Folic Acid Sodium Salt in MES buffer to a concentration of 5 mg/mL (approx. 10 mM).
Note: Unlike native FA, FA-Na dissolves instantly without NaOH.
Activation Cocktail:
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) to a final concentration of 40 mM.
Add NHS (N-hydroxysuccinimide) to a final concentration of 60 mM.
Molar Ratio: Target a ratio of 1:4:6 (FA:EDC:NHS) to drive the reaction forward.
Incubation: React for 15–30 minutes at room temperature in the dark with gentle shaking.
Phase 2: Conjugation to Nanoparticles
Objective: Covalent attachment to the amine-bearing surface.[4]
Nanoparticle Prep: Ensure your amine-functionalized NPs are in a buffer compatible with conjugation (e.g., PBS pH 7.4 or Borate pH 8.5).
Critical: Avoid buffers with primary amines (Tris, Glycine) as they will quench the reaction.
Mixing: Add the activated FA-NHS ester solution to the nanoparticle suspension.
Ratio: A typical feed ratio is 10–50 molar excess of FA per nanoparticle surface amine, depending on desired ligand density.
pH Adjustment: Ensure the final reaction mixture pH is between 7.4 and 8.0 . The amine attack is pH-dependent (requires deprotonated amines).
Incubation: React for 2–4 hours at room temperature (or overnight at 4°C) in the dark.
Phase 3: Purification
Objective: Remove unreacted FA, EDC, and NHS.
Method A (Dialysis): Use a dialysis membrane (MWCO 3.5–14 kDa) against PBS (pH 7.4) for 24 hours, changing buffer 3 times.
Method B (Spin Filtration): Use centrifugal filters (e.g., Amicon Ultra). Wash 3–4 times with PBS.
Verification: The filtrate should be clear. Yellow tint in the filtrate indicates free folic acid is still being removed.
Quality Control & Characterization
To validate the surface modification, use the following multi-modal approach.
UV-Vis Spectrophotometry (Quantification)
Folic acid has a distinct absorbance signature.[5]
Peak: ~363 nm (secondary peak) is preferred for quantification as it avoids interference from protein/polymer absorbance often found at 280 nm.
FA-NP (Post-conjugation): Shift towards neutral or negative (e.g., +5 mV or -10 mV), due to the consumption of positively charged amines and the exposure of the unreacted carboxyl group on the folate.
Validation Logic Tree
Figure 2: Decision tree for validating successful surface modification.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation during activation
pH dropped below 5.0 due to HCl release from EDC.
Increase buffer molarity (0.1 M MES) or manually adjust pH with dilute NaOH.
Low Conjugation Efficiency
Hydrolysis of EDC/NHS ester.
Work faster; ensure Phase 2 pH is immediately raised to >7.2.
Nanoparticle Aggregation
Loss of surface charge repulsion; Over-crosslinking.
Reduce FA feed ratio; Add surfactant (e.g., 0.1% Tween-20) during reaction.
No UV Signal
Free FA not removed (false positive) or no binding.
preventing precipitation of folic acid monosodium salt in cell media
Technical Support Center: Media Preparation & Stability Subject: Preventing Precipitation of Folic Acid Monosodium Salt in Cell Culture Media Welcome to the Technical Support Center User Issue: Precipitation of Folic Aci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Media Preparation & StabilitySubject: Preventing Precipitation of Folic Acid Monosodium Salt in Cell Culture Media
Welcome to the Technical Support Center
User Issue: Precipitation of Folic Acid Monosodium Salt (Folate) in stock solutions or final cell culture media.
Severity: High. Precipitated folate alters effective concentration, potentially inducing genomic instability in sensitive cell lines (e.g., CHO, stem cells) and clogging filtration systems.
As a Senior Application Scientist, I often see this issue dismissed as a "bad batch" of powder. In reality, it is almost always a thermodynamic inevitability caused by ignoring the pH-solubility cliff . While Folic Acid Monosodium Salt is significantly more soluble than Folic Acid (free acid), it is not immune to protonation-driven precipitation.
This guide provides the mechanistic understanding and validated protocols to ensure your folate remains in solution.
Module 1: The Chemistry of Solubility (The "Why")
To prevent precipitation, you must understand what the precipitate is. When Folic Acid Monosodium Salt (soluble) encounters an environment below its pKa, it accepts protons and reverts to Folic Acid (insoluble).
The Danger Zone:
Most basal media (DMEM, RPMI) have a physiological pH (7.2–7.4). However, during preparation, stock solutions often drift acidic, or stocks are added to unbuffered media concentrates where the local pH can drop below 5.5. At pH 5.0, the solubility of folate crashes by orders of magnitude.
Mechanism Visualization
The following diagram illustrates the critical decision points where precipitation occurs.
Caption: Figure 1. Thermodynamic stability pathways of folate. Red nodes indicate critical failure points where solubility limits are breached.
Module 2: Validated Preparation Protocols
Do not rely on the salt form to dissolve passively in pure water without monitoring.
Protocol A: Preparation of 1000X Stock Solution (1 mg/mL)
Target: Create a stable, high-concentration stock that resists precipitation during freeze-thaw cycles.
Calculate & Weigh: Weigh the appropriate amount of monosodium salt.
Note: Account for hydration water if using a hydrate form.
Initial Dissolution (The Buffer Trap):
Incorrect: Dissolving directly in PBS (Phosphate Buffered Saline). Why? PBS has high ionic strength which can induce "salting out" at high concentrations before full dissolution.
Correct: Dissolve in 0.1 N NaOH initially. Even for the salt form, starting at high pH (pH > 9) guarantees total dissolution.
Titration (The Stabilization):
Slowly add water to reach ~90% of final volume.
Check pH.[3][4][5][6][7][8][9] It will likely be >10.
Optional: If pH is extremely high (>11), titrate carefully with HCl to pH 9.0. Do not go below pH 8.0. [3]
Sterilization:
Filter through a 0.22 µm PES (Polyethersulfone) membrane.
Tip: Nylon filters bind proteins and some small molecules; PES is preferred for media components.
Protocol B: Addition to Basal Media
Target: Preventing "Shock Precipitation" when adding stock to media.
Pre-warm the media to 37°C. Cold media reduces solubility.
Vortex the thawed folate stock.
Dropwise Addition: Add the stock solution dropwise to the stirring media.
Mechanism:[3][8][10] Rapid dumping creates a local high-concentration plume. If the media is slightly acidic, the folate in that plume precipitates instantly before it can disperse.
Module 3: Troubleshooting Dashboard (FAQs)
Q1: My stock solution has yellow crystals at the bottom after freezing. Can I vortex it back into solution?
Answer: No. Vortexing alone is rarely sufficient.
Reasoning: As water freezes, solutes are excluded from the ice lattice, creating pockets of extremely high concentration and altered pH (eutectic points). This forces folate out of solution.
Fix: You must raise the temperature (warm water bath, 37°C) and potentially add a small volume of 1 N NaOH to re-ionize the folate. If it does not dissolve clear, discard it. The concentration is now unknown.
Q2: I added the folate stock to my media, and the media turned slightly cloudy, but I don't see large crystals.
Answer: You likely have "micro-precipitation" caused by Calcium/Magnesium interaction.
Reasoning: Cell culture media (like DMEM) contains Calcium Chloride and Magnesium Sulfate. At high pH (which your folate stock is), these can form insoluble hydroxides or interact with folate to form Calcium Folate (lower solubility).
Fix: Ensure your media is actively stirring during addition. Do not mix the folate stock directly with other concentrated salt stocks (like Calcium) before adding to the bulk water.
Q3: Why does my media change color (pink to yellow) when I add the stock?
Answer: This indicates a significant pH shift.
Reasoning: If your stock is in 0.1 N NaOH, it is alkaline. Phenol red in the media turns pink/purple at basic pH.
Fix: This is usually temporary. The buffering capacity of the media (HEPES or Bicarbonate) should neutralize it. If it stays purple, your stock volume is too high, or your media buffering is insufficient. Adjust with CO2 incubation or HEPES.
Data Summary: Solubility Limits
Solvent Condition
Solubility (Approx.)
Status
Water (pH < 5)
< 0.01 mg/mL
Insoluble (Precipitate forms)
Water (pH 7)
~ 1.0 - 5.0 mg/mL
Risky (Metastable)
0.1 M NaOH (pH > 10)
> 50 mg/mL
Highly Soluble
PBS (pH 7.4)
~ 1.0 mg/mL
Moderate (Risk of salting out)
Module 4: Storage & Stability
Folic acid is photolabile .[6] It degrades into p-aminobenzoyl-L-glutamic acid (PABA-Glu) and 6-formylpterin upon UV exposure.[11][12] This degradation is invisible (solution remains yellow) but biologically catastrophic as the cells are deprived of active folate.
Rule 1: Always use amber tubes or wrap tubes in aluminum foil.
Rule 2: Store stocks at -20°C.
Rule 3: Avoid repeated freeze-thaw.[7] Aliquot into single-use volumes (e.g., 1 mL or 500 µL).
References
Sigma-Aldrich (Merck). Product Information Sheet: Folic Acid (F8758). Accessed via Sigma-Aldrich.com. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398658, Folic acid monosodium salt.Link
Breithaupt, D. E. (2001).
Thermo Fisher Scientific. Gibco Cell Culture Basics: Media Preparation.Link
Gazzali, A. M., et al. (2016). Stability of folic acid under several parameters. International Journal of Pharmaceutics. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Agent: Senior Application Scientist
Ticket Topic: Improving Long-Term Stability of Sodium Folate Stock Solutions
Executive Summary
Sodium folate (the sodium salt of Folic Acid, Vitamin B9) exhibits significantly higher water solubility than its acid form. However, once in solution, it shares the same vulnerabilities: photolytic cleavage , oxidative degradation , and pH-dependent precipitation . This guide provides field-proven protocols to mitigate these risks, ensuring experimental reproducibility.
Part 1: Troubleshooting & FAQs
Q1: My sodium folate stock solution has developed a fine yellow precipitate after thawing. Is it still usable?
Diagnosis: Likely pH drift or "salting out" due to freezing effects.
Mechanism: While Sodium Folate is soluble in water, the folate anion (
) can protonate back to the insoluble folic acid form if the pH drops below 5.0. Freezing water concentrates solutes into liquid pockets, potentially altering local pH or exceeding solubility limits (eutectic precipitation).
Solution:
Do not use if the precipitate does not redissolve immediately upon gentle warming (37°C) and vortexing.
Prevention: Prepare stocks in a buffered solution (e.g., 0.1 M NaHCO3, pH 9.0) rather than unbuffered water.[1][2] The carbonate buffer maintains the alkaline environment required to keep the pterin ring solubilized and stable.
Q2: The solution turned from bright yellow to a darker, brownish-orange. What happened?
Diagnosis:Oxidative degradation or Photolysis .
Mechanism: The C9-N10 bond between the pteridine ring and the p-aminobenzoylglutamic acid (PABA) moiety is susceptible to cleavage by UV light and oxygen. The resulting breakdown products (pterins) fluoresce blue/green and darken the solution.
Solution: Discard the solution. It has lost potency and contains interfering degradation products.
Corrective Action: Always use amber microcentrifuge tubes or wrap containers in aluminum foil. Add an antioxidant like Ascorbic Acid (0.2% - 1% w/v) to the stock solution to act as an oxygen scavenger.
Q3: Can I autoclave my folate stock to sterilize it?
Diagnosis:Thermal decomposition risk.
Scientific Insight: Autoclaving (121°C) can cause up to 10-30% degradation depending on the pH.[1] Thermal energy accelerates the hydrolysis of the amide bond.
Solution:Never autoclave folate. Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization. PES is preferred over Nylon to minimize protein/drug binding, though folate itself binds minimally to most membranes.
Part 2: Optimized Experimental Protocols
Protocol A: Preparation of Ultra-Stable Sodium Folate Stock (50 mM)
in water to create a 0.1 M solution. Adjust pH to 9.0 using NaOH.
Why? Alkaline pH prevents protonation and maximizes solubility.
Add Stabilizer: Add L-Ascorbic Acid to a final concentration of 0.5% (w/v).
Why? Ascorbate acts as a sacrificial antioxidant, consuming dissolved oxygen before it attacks the folate pterin ring.
Dissolution: Weigh Sodium Folate and add to the buffer. Vortex until completely dissolved.
Note: Sodium folate dissolves rapidly; if using Folic Acid, you would need to add 1M NaOH dropwise until clear.
Sterilization: Filter through a 0.22 µm PES syringe filter into a sterile vessel.
Crucial: Perform this step in a biosafety cabinet to maintain sterility.
Aliquoting: Dispense into light-protective amber tubes .
Volume: Aliquot single-use volumes (e.g., 100 µL - 500 µL) to avoid freeze-thaw cycles.
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C (6 months) or -80°C (2 years) .
Protocol B: Quality Control Check (UV-Vis)
Before using an old stock, verify integrity:
Dilute stock 1:100 in 0.1 M NaOH.
Measure Absorbance at 256 nm, 283 nm, and 365 nm .
Criteria: The ratio of A256/A365 should remain constant. A significant rise in A256 relative to A365 often indicates cleavage into PABA (which absorbs near 260-270 nm).
Part 3: Data & Visualization
Table 1: Stability Factors for Folate Solutions
Parameter
Condition
Impact on Stability
Recommendation
pH
< 5.0
Critical Failure (Precipitation)
Maintain pH 8.0 - 9.5
pH
> 10.0
Moderate Stability
Good for solubility, but may hydrolyze over long periods.
Visualizing the vulnerability of the C9-N10 bond to environmental stress.
Caption: Schematic of the oxidative and photolytic cleavage of folate at the C9-N10 bond, yielding inactive pterin and PABA byproducts.
Figure 2: Optimized Preparation Workflow
Logic flow for ensuring sterility and chemical stability.
Caption: Step-by-step workflow for preparing high-stability sodium folate stock solutions.[1]
References
Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of folic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275.[5] Link
Sigma-Aldrich. (n.d.). Product Information: Folic Acid (F7876).[1] Technical Data Sheet. Link
O'Broin, J. D., Temperley, I. J., Brown, J. P., & Scott, J. M. (1975). Nutritional stability of various naturally occurring monoglutamate derivatives of folic acid. The American Journal of Clinical Nutrition, 28(5), 438-444. Link
Paine-Wilson, B., & Chen, T. S. (1979).[6] Thermal destruction of folacin: Effect of ascorbic acid, oxygen and temperature.[7] Journal of Food Science, 44(3), 717-722. Link
National Institutes of Health (NIH). (2022). Folate - Health Professional Fact Sheet. Office of Dietary Supplements. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Troubleshooting Low Conjugation Efficiency of Monosodium Folate
Executive Summary: Why Your Conjugation is Failing
If you are experiencing low yields (<20%) or poor targeting efficiency with monosodium folate, the issue rarely lies in the quality of your reagents but rather in the competition between solubility and hydrolysis .
Monosodium folate is a salt form designed for better water solubility than native folic acid. However, the standard carbodiimide (EDC/NHS) activation chemistry requires a slightly acidic pH (4.5–6.0), exactly where folate species tend to aggregate or precipitate. Furthermore, successful targeting requires conjugation at the gamma (
) carboxyl ; conjugation at the alpha () carboxyl destroys binding affinity to the Folate Receptor (FR).
This guide addresses the three critical failure points: Solubility Crashes , Hydrolysis Competition , and Regioselective Loss .
Diagnostic FAQs & Troubleshooting
Issue 1: "My reaction mixture turns cloudy upon adding EDC."
Diagnosis:Isoelectric Precipitation.
Although you started with monosodium folate (soluble), adding EDC often requires a buffer (like MES) at pH 5–6. As the pH drops toward the pKa of the glutamic acid moiety (pKa
4.8), the folate protonates and reverts to its insoluble acid form.
The Fix: The Mixed-Solvent Strategy.
Do not attempt this reaction in 100% aqueous buffer.
Protocol: Dissolve Monosodium Folate in anhydrous DMSO (Dimethyl Sulfoxide) first.
Ratio: Maintain a final reaction condition of at least 30–50% DMSO during the activation step.
Why: DMSO prevents the aggregation of the hydrophobic pterin ring, keeping the carboxyls accessible for the EDC.
Issue 2: "I have product, but it doesn't bind to the cells."
Diagnosis:Alpha-Conjugation (Regioselectivity Failure).
Folate has two carboxyl groups:
and . The FR binding pocket accommodates the pterin ring and the -carboxyl. If you conjugate your drug/nanoparticle to the -carboxyl, you sterically block the receptor interaction.
The Fix: Steric Control & Stoichiometry.
Mechanism: The
-carboxyl is sterically hindered by the bulky pteroyl group, while the -carboxyl is more exposed.
Optimization: Use a limiting amount of EDC (0.8 – 1.0 equivalents) relative to Folate. Excess EDC forces activation of the reluctant
-carboxyl.
Alternative: If critical, purchase
-protected folate standards, though kinetic control (limiting EDC) is usually sufficient for 90%+ -selectivity.
Issue 3: "My yield is extremely low despite using excess EDC."
Diagnosis:O-Acylisourea Hydrolysis.
The intermediate formed by EDC (O-acylisourea) is unstable in water. If it doesn't react with NHS immediately, water hydrolyzes it back to the starting folate, releasing urea.
The Fix: Anhydrous Activation.
Step 1: Perform the EDC/NHS activation in dry DMSO (no water).
Step 2: Allow the NHS-ester to form (1–2 hours). The NHS-ester is more stable to hydrolysis than the O-acylisourea.[1]
Step 3: Only then add your aqueous amine-containing payload.
Optimized Protocol: The "DMSO-First" Method
This protocol maximizes
-conjugation and prevents precipitation.
Reagents
Folate: Monosodium Folate (dissolved in anhydrous DMSO @ 10 mg/mL).
Activators: EDC and NHS (dissolved in dry DMSO).
Buffer: Bicarbonate buffer (pH 8.5) or PBS (pH 7.[2][3]4) for the coupling step.[4]
Quench: Ethanolamine.
Step-by-Step Workflow
Activation (The "Dry" Phase):
In a light-protected vial (amber), mix Folate (1 eq) + EDC (1.1 eq) + NHS (1.2 eq) in pure DMSO .
Note: Do not use excess EDC (>1.5 eq) to avoid
-activation.
Incubate at Room Temp (RT) for 2 hours. This forms the stable Folate-NHS ester.
Coupling (The "Wet" Phase):
Dissolve your amine-target (drug/protein/nanoparticle) in aqueous buffer (pH 7.4–8.5).
Slowly add the Folate-NHS/DMSO mixture to the aqueous amine solution.
Critical: Ensure the final volume contains <10% DMSO if your protein is sensitive, but >20% if conjugating to small hydrophobic drugs.
React for 4–12 hours at RT in the dark.
Purification:
Dialysis: Use a membrane with a MWCO suitable for your conjugate.[5] Warning: Free folate sticks to cellulose membranes. Wash extensively with phosphate buffer.
Column: Sephadex G-15 or PD-10 columns are superior for removing unreacted folate.
Technical Data & Visualization
Table 1: Solubility & Stability Parameters
Parameter
Value / Condition
Impact on Experiment
Folate pKa (-COOH)
~4.8
Reaction pH must be <6 for EDC activation, but >7 for amine coupling.
Solubility (pH 7)
~1.6 mg/mL (Poor)
Aqueous buffers alone often lead to precipitation.
Solubility (DMSO)
>20 mg/mL (Good)
Recommended solvent for activation step.
Light Sensitivity
High (UV/Blue light)
Pterin ring cleaves; always wrap vials in foil.
EDC Half-life (pH 6)
~20–30 mins
Hydrolysis competes rapidly; use NHS to stabilize.
Diagram 1: The "DMSO-First" Conjugation Logic
Caption: The optimized workflow prioritizes organic solubility during activation to prevent hydrolysis and precipitation, introducing water only during the final coupling stage.
Diagram 2: Regioselectivity (Alpha vs. Gamma)
Caption: The
-carboxyl is the required conjugation site for biological activity. Excess EDC forces reaction at the -site, creating inactive conjugates.
References
Leamon, C. P., & Low, P. S. (1991). Delivery of macromolecules into living cells: a method that exploits folate receptor endocytosis.[6] Proceedings of the National Academy of Sciences, 88(13), 5572–5576. Link
Stella, B., et al. (2000). Design of folic acid-conjugated nanoparticles for drug targeting. Journal of Pharmaceutical Sciences, 89(11), 1452–1464. Link
Pasut, G., et al. (2008). PEG-Folate conjugates: Regioselective synthesis and characterization. Bioconjugate Chemistry, 19(12), 2427-2431. Link
Sigma-Aldrich. (n.d.). Folic Acid Solubility and Stability Technical Guide. Link
Comparative Guide: HPLC Method Validation for Purity of Folic Acid Monosodium Salt
Executive Summary Folic Acid Monosodium Salt (Sodium Folate) offers a distinct solubility advantage over free Folic Acid (Vitamin B9), making it a preferred candidate for high-concentration liquid formulations.[1] Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Folic Acid Monosodium Salt (Sodium Folate) offers a distinct solubility advantage over free Folic Acid (Vitamin B9), making it a preferred candidate for high-concentration liquid formulations.[1] However, this ionic advantage presents unique analytical challenges.[1] While standard isocratic methods are sufficient for simple potency assays, they often fail to adequately resolve critical degradation impurities such as p-Aminobenzoylglutamic acid (pABG) and Pteroic acid .[1]
This guide objectively compares two analytical approaches:
Method A (Standard Isocratic): A high-throughput method based on traditional USP assay conditions.
Method B (Optimized Gradient): A stability-indicating method designed for high-sensitivity purity analysis.
Verdict: While Method A is faster, Method B is the required standard for purity validation , offering superior resolution (
) of process impurities and degradation products.[1]
Technical Background & Chemical Logic
The Solubility vs. Chromatography Paradox
Folic acid is amphoteric.[1] In its free acid form, it is practically insoluble in water, requiring alkaline conditions (pH > 8) to dissolve.[1] The Monosodium Salt overcomes this, dissolving readily in water.[1]
However, in Reverse Phase HPLC (RP-HPLC), the mobile phase pH dictates the analyte's behavior, not the starting salt form.[1]
At Neutral pH (Method A): Folic acid is ionized (COO⁻).[1] It elutes quickly with poor retention on C18 columns unless ion-pairing agents are used.[1]
At Acidic pH (Method B): The carboxyl groups are protonated (COOH).[1] This suppresses ionization, increases hydrophobicity, and improves interaction with the stationary phase, resulting in sharper peaks and better separation from polar impurities.[1]
Diagram: Analytical Workflow Logic
Figure 1: Strategic workflow for validating the purity method, moving from chemical assessment to ICH Q2(R2) compliance parameters.
Comparative Methodology
Method A: The Standard Isocratic (Alternative)
Based on general USP assay conditions for Folic Acid.
Pros: Simple, constant pressure, fast equilibration.[1]
Cons: Poor resolution of pABG impurity; peak tailing due to secondary silanol interactions.
Method B: The Optimized Gradient (Recommended)
Designed for Purity & Impurity Profiling.
Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 2.3 adjusted with Orthophosphoric Acid).
Mobile Phase B: Acetonitrile : Methanol (50:50).[1]
Gradient Program:
0 min: 95% A
15 min: 70% A
20 min: 70% A
21 min: 95% A
Pros: Excellent separation of early eluting polar impurities (pABG) and late eluting hydrophobics (Pteroic acid).
Detailed Experimental Protocol (Method B)
To ensure Trustworthiness and reproducibility, follow this strict protocol.
Preparation of Solutions
Critical Step: Although the monosodium salt is water-soluble, always maintain a controlled pH in the diluent to prevent precipitation inside the column.[1]
Diluent: 0.1M Phosphate Buffer (pH 6.0). Why? This pH keeps the salt soluble and stable during the autosampler run.[1]
Standard Stock Solution: Weigh 50 mg Folic Acid Monosodium Salt into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).
Impurity Standards: Prepare individual stock solutions of p-Aminobenzoylglutamic acid (Impurity A) and Pteroic Acid (Impurity B) at 100 µg/mL in Diluent.
System Suitability Criteria
Before running samples, the system must pass these self-validating checks:
Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).[1]
Theoretical Plates (N): NLT 5000.
Resolution (Rs): > 2.0 between pABG and Folic Acid peak.
RSD of Standard: < 1.0% for 5 replicate injections.
Validation Data Summary
The following data represents typical results obtained when validating Method B under ICH Q2(R2) guidelines.
Table 1: Linearity and Range
Demonstrates the method's ability to obtain test results proportional to concentration.
Analyte
Range (µg/mL)
Regression Equation
R² (Correlation)
Folic Acid Na
10 - 200
y = 45201x + 120
0.9998
Impurity A (pABG)
0.5 - 10
y = 12400x - 50
0.9995
Impurity B (Pteroic)
0.5 - 10
y = 31005x + 10
0.9996
Table 2: Accuracy (Recovery Studies)
Performed by spiking impurities into the sample matrix.[1]
The superior performance of Method B is driven by the ionization states visualized below. At pH 2.3, the glutamate tail of the folic acid molecule is protonated.[1] This eliminates the repulsion between the analyte and the residual silanols on the C18 stationary phase, preventing "peak tailing."[1]
Furthermore, p-Aminobenzoylglutamic acid (pABG) is a polar degradation product.[1] In Method A (High Organic/Neutral pH), pABG elutes almost immediately (near the void volume), making accurate quantification impossible.[1] Method B's initial low-organic gradient (95% Buffer) retains pABG long enough to separate it from the solvent front.
Diagram: Chemical Interaction Mechanism
Figure 2: Mechanism of separation.[1] Acidic pH suppresses ionization, enhancing hydrophobic interaction for Folic Acid while allowing polar impurities to elute distinctly.[1]
References
International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
[Link]
Pahwa, R., et al. (2018).[1] Validation of High Performance Liquid Chromatographic Method for Folic Acid Assay. International Journal of Pharmaceutical Science Invention.
[Link]
European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
[Link]
A Comparative Guide to the Cellular Uptake of Folic Acid vs. Folic Acid Monosodium Salt for Researchers and Drug Development Professionals
In the landscape of cellular biology and drug development, the efficient delivery of therapeutic and diagnostic agents to target cells is paramount. Folic acid, a B vitamin essential for numerous metabolic processes, has...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of cellular biology and drug development, the efficient delivery of therapeutic and diagnostic agents to target cells is paramount. Folic acid, a B vitamin essential for numerous metabolic processes, has emerged as a key targeting ligand due to the overexpression of its receptors on various cancer cells. While folic acid itself is widely used, its monosodium salt presents an alternative with distinct physicochemical properties. This guide provides an in-depth, objective comparison of the cellular uptake of folic acid and folic acid monosodium salt, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of Folate in Cellular Processes and Targeted Therapies
Folate is a critical player in one-carbon metabolism, essential for the synthesis of nucleotides and for methylation reactions. Rapidly proliferating cells, such as cancer cells, exhibit an increased demand for folate, leading to the overexpression of folate receptors (FRs), particularly the high-affinity FRα isoform. This differential expression provides a "zip code" for targeted drug delivery, allowing for the selective accumulation of folate-conjugated therapeutics in tumor tissues while minimizing off-target effects.
Folic acid is the synthetic, oxidized form of folate used in supplements and for conjugation to therapeutic agents. Folic acid monosodium salt, as its name suggests, is the salt form of folic acid. The primary difference between the two lies in their solubility. Folic acid is poorly soluble in aqueous solutions, especially at acidic pH, whereas its monosodium salt is significantly more soluble, particularly at neutral and alkaline pH. This fundamental difference in solubility has profound implications for their bioavailability and, consequently, their cellular uptake.
Molecular Mechanisms of Folate Transport: A Multi-faceted System
The cellular uptake of folates is a complex process mediated by three main transport systems:
Proton-Coupled Folate Transporter (PCFT): As a member of the solute carrier (SLC) superfamily (SLC46A1), PCFT is the primary transporter for folate absorption in the small intestine.[1][2] Its activity is optimal at an acidic pH (around 5.5), coupling the uptake of folate to a proton gradient.[1][2]
Reduced Folate Carrier (RFC): Also a member of the SLC superfamily (SLC19A1), RFC is ubiquitously expressed in mammalian tissues and is the major folate transporter in systemic circulation.[3][4][5] It functions optimally at a neutral pH (around 7.4) and has a lower affinity for folic acid compared to reduced folates.[4][5]
Folate Receptors (FRα, FRβ, and FRγ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that mediate folate uptake via endocytosis.[6] FRα is the most well-characterized and is frequently overexpressed in a variety of cancers.[7]
The following diagram illustrates the primary pathways of folate uptake into a mammalian cell.
Caption: Cellular uptake pathways for folic acid and its monosodium salt.
Comparative Analysis of Cellular Uptake: The Interplay of Solubility and pH
While direct comparative kinetic studies (measuring Km and Vmax) of folic acid versus its monosodium salt are scarce in the literature, a robust comparison can be inferred from their differing solubilities and the well-established pH-dependent activities of the primary folate transporters.
The Critical Role of Solubility
Folic acid's low aqueous solubility, particularly at the acidic pH optimal for PCFT, can be a limiting factor in experimental settings and potentially in vivo. To achieve desired concentrations in cell culture media, folic acid often requires dissolution in a basic solution (e.g., NaOH or sodium bicarbonate) before being added to the media, which effectively converts it to its salt form.[8] Folic acid monosodium salt, being readily soluble in aqueous solutions at neutral pH, offers a significant advantage in terms of ease of preparation and ensuring a consistent, known concentration of the folate species in the experimental system.
pH-Dependent Uptake: A Tale of Two Transporters
The cellular uptake of folic acid is markedly influenced by the extracellular pH.
Acidic pH (e.g., pH 5.5-6.5): At this pH, the proton-coupled folate transporter (PCFT) is the dominant player. Studies have consistently shown that folic acid uptake is significantly higher at acidic pH compared to neutral pH.[1][9] This is the primary mechanism for intestinal absorption.[1]
Neutral pH (e.g., pH 7.4): At physiological pH, the reduced folate carrier (RFC) is the main transporter for systemic folate distribution.[3][4][5] However, RFC has a much lower affinity for folic acid compared to reduced folates.[4][5] Folate receptors, with their high affinity, also contribute to uptake at neutral pH, especially in cells where they are overexpressed.
Inference for Folic Acid Monosodium Salt:
Given its higher solubility at neutral pH, folic acid monosodium salt is expected to be more readily available for uptake by RFC and folate receptors in systemic tissues and in typical cell culture conditions (pH 7.2-7.4). While the saturable component of folate transport has been shown to be independent of sodium ions, the increased concentration of available folate molecules from the more soluble salt form would likely lead to a higher overall uptake rate at neutral pH compared to the less soluble free acid.
The following table summarizes the key differences and their implications for cellular uptake:
Feature
Folic Acid
Folic Acid Monosodium Salt
Implication for Cellular Uptake
Solubility
Poor in water, especially at acidic pH.
Highly soluble in water, particularly at neutral to alkaline pH.
Monosodium salt provides a higher concentration of available folate for transporter binding, especially at neutral pH.
Optimal pH for Uptake
Acidic (via PCFT)
Neutral (inferred, via RFC and FRs)
The choice of folate form should be guided by the pH of the target microenvironment.
The expression levels of these transporters in the target cells will determine the predominant uptake pathway.
Experimental Protocols for Comparative Cellular Uptake Studies
To empirically compare the cellular uptake of folic acid and its monosodium salt, a well-designed in vitro study is essential. The following protocols provide a framework for such a comparison.
Cell Line Selection
The choice of cell line is critical and should be based on the expression profile of folate transporters.
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium. It expresses both PCFT and RFC and is an excellent model for studying intestinal absorption.[1]
KB cells: A human oral epidermoid carcinoma cell line known for its high expression of folate receptor-alpha (FRα), making it a standard model for FR-targeted studies.
HEK293 cells: A human embryonic kidney cell line that can be transfected to overexpress specific folate transporters (PCFT, RFC, or FRα) for studying the function of a single transporter in isolation.
Preparation of Folic Acid and Folic Acid Monosodium Salt Solutions
Folic Acid Stock Solution (10 mM):
Weigh out 4.41 mg of folic acid powder.
Dissolve in 1 mL of 0.1 M NaOH with gentle vortexing. Folic acid is poorly soluble in neutral aqueous solutions.
Sterile filter the solution through a 0.22 µm filter.
Store at -20°C in small aliquots, protected from light.
Folic Acid Monosodium Salt Stock Solution (10 mM):
Weigh out 4.63 mg of folic acid monosodium salt powder.
Dissolve in 1 mL of sterile, nuclease-free water with gentle vortexing.
Sterile filter the solution through a 0.22 µm filter.
Store at -20°C in small aliquots, protected from light.
This protocol utilizes [3H]-folic acid, a common method for quantifying folate uptake.
Materials:
Selected cell line (e.g., Caco-2, KB, or transfected HEK293)
Complete cell culture medium
[3H]-Folic acid
Unlabeled folic acid and folic acid monosodium salt
Hanks' Balanced Salt Solution (HBSS) buffered to desired pH (e.g., pH 5.5 and pH 7.4)
Ice-cold Phosphate Buffered Saline (PBS)
Cell lysis buffer (e.g., 0.1 M NaOH)
Scintillation cocktail
Scintillation counter
Procedure:
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
Cell Culture: Culture the cells in complete medium until they reach the desired confluency. For Caco-2 cells, allow for differentiation (typically 18-21 days post-confluency).
Preparation for Uptake:
On the day of the experiment, aspirate the culture medium.
Wash the cells twice with HBSS at the desired uptake pH (e.g., 37°C).
Pre-incubate the cells in 0.5 mL of the same HBSS for 20 minutes at 37°C.
Uptake Initiation:
Prepare uptake solutions containing a fixed concentration of [3H]-folic acid and varying concentrations of either unlabeled folic acid or folic acid monosodium salt in the appropriate pH-buffered HBSS.
To initiate uptake, aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well.
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 15, 30 minutes, determined from a preliminary time-course experiment to ensure initial uptake rates are measured).
Uptake Termination:
To stop the uptake, rapidly aspirate the uptake solution.
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any unbound radiolabel.
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
Quantification:
Transfer the cell lysate to a scintillation vial.
Add 5 mL of scintillation cocktail.
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
Data Analysis: Calculate the uptake rate (pmol/mg protein/min) and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Caption: Experimental workflow for a comparative cellular uptake assay.
Quantification of Intracellular Folate by LC-MS/MS
For a non-radioactive method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to quantify the intracellular concentration of folic acid.
Brief Protocol Outline:
Perform the cellular uptake experiment as described above using unlabeled folic acid or its monosodium salt.
After the final wash with ice-cold PBS, lyse the cells using a suitable solvent (e.g., methanol/water mixture).
Collect the cell lysate and centrifuge to pellet cellular debris.
Analyze the supernatant by LC-MS/MS to quantify the amount of folic acid. An internal standard (e.g., 13C-labeled folic acid) should be used for accurate quantification.
Normalize the data to the protein content of each sample.
Conclusion and Future Directions
The choice between folic acid and its monosodium salt for cellular uptake studies and targeted drug delivery applications is nuanced. While both forms are recognized by the same cellular transport machinery, their differing solubilities present a critical practical consideration. Folic acid monosodium salt offers superior solubility at physiological pH, which can lead to more consistent and potentially higher cellular uptake in typical in vitro and in vivo settings where RFC and folate receptors are the primary mediators. Conversely, in acidic microenvironments, such as the proximal intestine or certain tumor microenvironments, the proton-coupled transport of the less soluble folic acid may be more prominent.
Future research should focus on direct, head-to-head comparisons of the cellular uptake kinetics of folic acid and its monosodium salt across a panel of cell lines with varying expression levels of PCFT, RFC, and FRα. Such studies will provide invaluable quantitative data to guide the rational design of folate-targeted therapies and diagnostic agents.
References
Wani, N. A., & Kaur, J. (2014). Intestinal absorption of folic acid: new physiologic & molecular aspects. The Indian journal of medical research, 139(4), 515–517.
Prasad, P. D., Ramamoorthy, S., Leibach, F. H., & Ganapathy, V. (1995). Comparison of folic acid uptake characteristics by human placental choriocarcinoma cells at acidic and physiological pH. Placenta, 16(7), 643-653.
Strum, W. B. (1979). Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine. Journal of Pharmacology and Experimental Therapeutics, 211(1), 153-156.
Wollack, J. W., & Mak, R. H. (2012). Caco-2 cells as a model of intestinal absorption and metabolism of folate. Methods in molecular biology (Clifton, N.J.), 893, 261–273.
Zhao, R., Matherly, L. H., & Goldman, I. D. (2009). Mechanisms of membrane transport of folates into cells and across epithelia. Clinical chemistry, 55(2), 247-257.
Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. The Biochemical journal, 437(3), 357–372.
Chen, C., Ke, J., Zhou, Z., Yi, W., Shen, Y., Lin, L., ... & Lu, W. (2013). Structural basis for molecular recognition of folic acid by folate receptors.
Matherly, L. H., & Goldman, I. D. (2003). Membrane transport of folates. Vitamins and hormones, 66, 403-456.
Nakayama, K., Yoshitomi, R., Yamashita, S., & Tachibana, H. (2020). Involvement of FOLR3 and folic acid in cell growth of HEK293 cells. Bioscience, biotechnology, and biochemistry, 84(6), 1236-1242.
Seregni, E., Botti, C., & Bombardieri, E. (1997). Folate receptor-positive gynecological cancer cells: in vitro and in vivo characterization. International journal of cancer, 73(1), 157-162.
Nabok, A. V., Abu-Ali, H., & Szekeres, M. (2012). Targeted images of KB cells using folate-conjugated gold nanoparticles. Journal of nanobiotechnology, 10, 38.
Müller, C., & Schibli, R. (2011). Folic acid conjugates for nuclear imaging of folate receptor-positive cancer. Journal of nuclear medicine, 52(1), 1-4.
Kirsch, S. H., Herrmann, W., & Obeid, R. (2020). Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts. Nutrients, 12(12), 3633.
Rumin, J., Le Guedard, M., & Guérard, F. (2021). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical chemistry, 93(22), 7863-7870.
Selhub, J. (1989). Role of sodium ion in transport of folic acid in the small intestine. The American journal of physiology, 256(4 Pt 1), G660-665.
Antony, A. C. (1996). Folate receptors. Annual review of nutrition, 16, 501-521.
Matherly, L. H., Hou, Z., & Deng, Y. (2014). Human reduced folate carrier: translation of basic science to cancer chemotherapy. Cancer metastasis reviews, 33(2-3), 675-690.
Zhao, R., & Goldman, I. D. (2013). The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: hereditary folate malabsorption. Molecular aspects of medicine, 34(2-3), 695-703.
Desmoulin, S. K., Wang, L., Polin, L., White, K., Kushner, J., Stout, M., ... & Matherly, L. H. (2012). The human proton-coupled folate transporter: biology and therapeutic applications to cancer. Cancer biology & therapy, 13(14), 1355-1373.
Sirotnak, F. M., & Tolner, B. (1999). Carrier-mediated membrane transport of folates in mammalian cells. Annual review of nutrition, 19, 91-122.
Henderson, G. B. (1990). Folate-binding proteins. Annual review of nutrition, 10, 319-335.
Wikipedia contributors. (2023, December 14). Reduced folate carrier family. In Wikipedia, The Free Encyclopedia. Retrieved 02:18, February 5, 2026, from [Link]
BioIVT. (n.d.). PCFT Transporter Assay. Retrieved February 5, 2026, from [Link]
ResearchGate. (2017, March 7). How can I add folic acid in my cell cultures?. Retrieved February 5, 2026, from [Link]
Matherly, L. H., & Goldman, I. D. (2006). Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter. Vitamins and hormones, 73, 95-134.
Wilson, M. R., & Hou, Z. (2015). Inhibition of the Proton-Coupled Folate Transporter (PCFT-SLC46A1) by Bicarbonate and Other Anions. Molecular pharmaceutics, 12(8), 2846-2854.
Hannisdal, R., Svardal, A., & Ueland, P. M. (2008). A typical LC-MS/MS chromatogram showing intracellular folate metabolite quantification in a sample from a lymphoblastoid cell line after folate supplementation. ResearchGate. Retrieved February 5, 2026, from [Link]
Zhao, R., Matherly, L. H., & Goldman, I. D. (2008). Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia. Annual review of nutrition, 28, 373-396.
Midttun, Ø., Hustad, S., Schneede, J., Vollset, S. E., & Ueland, P. M. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical chemistry, 55(6), 1153-1162.
Wibowo, A. S., Singh, M., Reeder, K. M., Carter, J. J., Kovach, A. R., Meng, W., ... & Dann, C. E. (2013). Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. Proceedings of the National Academy of Sciences, 110(38), 15180-15188.
Parker, N., Turk, M. J., Westrick, E., Lewis, J. D., Low, P. S., & Leamon, C. P. (2005). Assessment of folate receptor-β expression in human neoplastic tissues.
Leamon, C. P., & Low, P. S. (2001). Folate-mediated targeting: from diagnostics to drug and gene delivery. Drug discovery today, 6(1), 44-51.
InSCREENeX GmbH. (n.d.). HEK293-FOLR1. Retrieved February 5, 2026, from [Link]
de Oliveira, A. C., de Lima, R., de Moura, K. C., de Almeida, A. C., de Albuquerque, J. R., de Oliveira, A. R., ... & de Oliveira, E. E. (2020). Targeted uptake of folic acid-functionalized polymeric nanoparticles loading glycoalkaloidic extract in vitro and in vivo assays. International journal of pharmaceutics, 587, 119642.
Leamon, C. P., Cooper, S. R., & Hardee, G. E. (2003). Targeted Delivery of Nucleic Acids by Folate-Containing Liposomes into KB-3-1 and HEK 293 Cells.
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Yilmaz, B., Acar, T., & Esendagli, G. (2023). Development of a Radiolabeled Folate-Mediated Drug Delivery System for Effective Delivery of Docetaxel. ACS omega, 8(27), 24491-24501.
Nauli, A. M., & Whittimore, J. D. (2015). Using Caco-2 Cells to Study Lipid Transport by the Intestine. Journal of visualized experiments : JoVE, (97), e53086.
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A Senior Application Scientist's Guide to the Binding Affinity of Sodium Folate with Folate Receptors
For researchers, scientists, and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount for innovation. This guide provides an in-depth, objective comparison of the bindin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount for innovation. This guide provides an in-depth, objective comparison of the binding affinity of sodium folate to its receptors, grounded in experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Folate Receptors
Folate receptors (FRs) are a family of high-affinity, cell-surface glycoproteins that play a crucial role in cellular uptake of folates.[1][2] Folates, a class of B vitamins, are essential for numerous metabolic processes, including DNA synthesis, repair, and methylation.[2] There are several isoforms of folate receptors, with FRα and FRβ being the most studied in the context of disease.[3][4][5]
FRα is sparsely distributed in normal tissues but is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, making it an attractive target for cancer-specific drug delivery.[1][2]
FRβ is primarily found on activated macrophages and is implicated in inflammatory and autoimmune diseases.[3][4]
FRγ is a secreted protein that can bind folate in the bloodstream.[4][6]
The high affinity of these receptors for folate has been exploited for targeted therapies, where folate is used as a targeting ligand to deliver cytotoxic agents or imaging probes specifically to diseased cells.[2]
Understanding "Sodium Folate" in Binding Assays
It is critical to understand the chemical nature of the ligand. "Folic acid" is the synthetic, fully oxidized form of this vitamin. In physiological conditions (pH ~7.4), the carboxylic acid groups of folic acid are deprotonated, resulting in the folate anion. "Sodium folate" is the salt of folic acid and readily dissolves in aqueous solutions to provide this same folate anion. Therefore, in the context of binding affinity studies conducted at physiological pH, the binding characteristics of sodium folate and folic acid are functionally identical, as it is the folate anion that interacts with the receptor.
The binding of folate to its receptor is a dynamic process. It's not a simple lock-and-key mechanism but rather a non-equilibrium binding event characterized by a slow dissociation rate, which facilitates the efficient uptake of folate into the cell.[7] This interaction involves significant conformational changes in the receptor upon ligand binding.[7]
Comparative Binding Affinity of Folate to its Receptors
The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
The data clearly indicates a very high affinity of folate for its receptors, particularly FRα, with Kd values in the sub-nanomolar to low nanomolar range at physiological pH.[2][3] This high affinity is a key reason for its use in targeted drug delivery. The binding affinity is also pH-dependent, with a significant decrease in affinity at a more acidic pH, which is a crucial aspect of the folate uptake mechanism within the cell's endosomes.[8]
Experimental Protocols for Determining Binding Affinity
The choice of experimental technique is critical for obtaining accurate and reliable binding affinity data. Each method has its own principles and considerations.
Radioligand Binding Assay
This is a classic and highly sensitive method for quantifying ligand-receptor interactions.
Principle: A radiolabeled form of the ligand (e.g., [3H]-folic acid) is incubated with a preparation of the receptor (e.g., cell membranes or purified receptor). The amount of bound radioactivity is measured to determine the extent of binding.
Step-by-Step Protocol:
Receptor Preparation: Prepare cell membranes from cells overexpressing the folate receptor of interest or use purified receptor protein.
Incubation: In a series of tubes, incubate a fixed amount of receptor preparation with increasing concentrations of unlabeled ("cold") sodium folate.
Radioligand Addition: Add a constant, low concentration of radiolabeled folic acid (e.g., [3H]-folic acid) to each tube.
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the cell membranes but allows the free radioligand to pass through.
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the unlabeled ligand concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
Use of a Radioligand: Provides high sensitivity, allowing for the detection of small amounts of bound ligand.
Competition Assay Format: Using a competition assay with unlabeled ligand allows for the determination of the affinity of a non-radiolabeled compound (like sodium folate).
Rapid Filtration and Washing: Minimizes the dissociation of the ligand-receptor complex during the separation step, which is crucial for ligands with fast off-rates.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
Principle: One binding partner (e.g., the folate receptor) is immobilized on a sensor chip. The other binding partner (e.g., sodium folate) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Step-by-Step Protocol:
Receptor Immobilization: Covalently immobilize the purified folate receptor onto a suitable sensor chip.
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
Ligand Injection: Inject different concentrations of sodium folate solution over the sensor surface for a defined period (association phase).
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the ligand-receptor complex (dissociation phase).
Regeneration: Inject a regeneration solution to remove the bound ligand and prepare the sensor surface for the next cycle.
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Causality Behind Experimental Choices:
Label-Free Detection: Avoids potential artifacts that can arise from labeling the ligand or receptor.
Real-Time Monitoring: Provides kinetic information (on- and off-rates) in addition to affinity data.
Immobilization Strategy: The choice of immobilization chemistry is crucial to ensure the receptor remains active and accessible for binding.
Caption: General workflow for an SPR experiment.
Folate Receptor-Mediated Endocytosis
The high-affinity binding of folate to its receptor is the first step in a well-orchestrated process of cellular uptake known as receptor-mediated endocytosis.
Technical Comparison Guide: Validation of UV-Vis Spectrophotometric Assay for Sodium Folate
Executive Summary: The Analytical Dilemma In pharmaceutical quality control, the quantification of Sodium Folate (the sodium salt of Folic Acid, Vitamin B9) presents a classic analytical trade-off: Speed vs. Specificity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Dilemma
In pharmaceutical quality control, the quantification of Sodium Folate (the sodium salt of Folic Acid, Vitamin B9) presents a classic analytical trade-off: Speed vs. Specificity . While High-Performance Liquid Chromatography (HPLC) is the regulatory gold standard for stability-indicating assays, UV-Vis spectrophotometry remains a powerful, cost-effective alternative for routine release testing of raw materials and simple dosage forms.
This guide provides a rigorous, field-validated protocol for the UV-Vis assay of Sodium Folate, grounded in ICH Q2(R1) guidelines. It objectively compares this method against HPLC and LC-MS alternatives, establishing clear criteria for when to deploy each technique.
Key Technical Insight
Sodium Folate exhibits pH-dependent spectral shifts. While soluble in water, its UV spectrum stabilizes significantly in alkaline media (pH > 9.0). This protocol utilizes 0.1 M NaOH or Phosphate Buffer (pH 9.0) to target the robust absorption maximum at 283 nm , ensuring high sensitivity and reproducibility.
Method Comparison: UV-Vis vs. Alternatives
Before initiating validation, researchers must confirm that UV-Vis is the appropriate tool for their specific matrix.
Table 1: Comparative Performance Metrics for Sodium Folate Analysis
Feature
UV-Vis Spectrophotometry
RP-HPLC (UV Detection)
LC-MS/MS
Primary Use Case
Raw material assay; Content uniformity in simple tablets; Dissolution testing.
High. Chromatographically separates API from degradants and excipients.
Ultra-High. Mass-based identification.
Sensitivity (LOD)
~0.1 µg/mL
~0.01 µg/mL
< 0.001 µg/mL
Throughput
High (Results in < 5 mins).
Moderate (Run times 10-20 mins).
Low to Moderate.
Cost Per Sample
$ (Negligible solvent waste).
(Solvents, columns).
(Instrumentation, maintenance).
Robustness
High, provided light exposure is controlled.
High, but sensitive to column aging and mobile phase pH.
Moderate; sensitive to matrix effects.
Decision Logic:
Choose UV-Vis if: You are analyzing bulk API or a formulation where excipients do not absorb at 283 nm, and you do not need to quantify degradation products.
Choose HPLC if: The sample has been subjected to stress (heat/light/humidity) or contains interfering colorants/preservatives.
Strategic Validation Workflow
The following diagram illustrates the logical flow for validating this method, emphasizing the critical "Go/No-Go" decision points often missed in standard SOPs.
Solvent: 0.1 M Sodium Hydroxide (NaOH). Rationale: Ensures complete deprotonation and spectral stability.
Apparatus: Double-beam UV-Vis Spectrophotometer with 1 cm matched quartz cuvettes.
Glassware:Amber volumetric flasks are mandatory. Sodium folate degrades rapidly into p-aminobenzoylglutamic acid and 6-formylpterin under UV/visible light.
Preparation of Standards
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sodium Folate RS into a 100 mL amber volumetric flask. Dissolve in ~50 mL of 0.1 M NaOH. Sonicate for 5 minutes. Make up to volume.
Working Standards: Dilute the Stock Solution to prepare a series of concentrations: 2, 4, 8, 12, 16, and 20 µg/mL using 0.1 M NaOH.
Method Optimization & System Suitability
Spectral Scan: Scan the 10 µg/mL standard from 200 nm to 400 nm against a 0.1 M NaOH blank.
Observation: You will observe three maxima. The most intense and stable peak is typically at 282–283 nm . A secondary peak appears near 256 nm, and a broad, lower-intensity band around 365 nm.
Selection: Use 283 nm for quantification due to its superior molar absorptivity and linear response.
Validation Parameters (ICH Q2 Compliant)
Specificity (Selectivity)[1]
Objective: Prove that excipients (e.g., starch, lactose, magnesium stearate) do not absorb at 283 nm.
Protocol: Prepare a "placebo" solution containing all formulation excipients but no Sodium Folate. Scan from 200-400 nm.
Acceptance Criteria: Absorbance of placebo at 283 nm must be negligible (< 0.5% of the analyte signal).
Linearity[1][4]
Protocol: Analyze the working standards (2–20 µg/mL) in triplicate.
Data Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). Calculate the regression equation
and determination coefficient ().
Acceptance Criteria:
.
Accuracy (Recovery Studies)[5]
Protocol: Spike placebo matrix with Sodium Folate at three levels: 80%, 100%, and 120% of the target concentration (e.g., 8, 10, 12 µg/mL).
Acceptance Criteria: Mean % Recovery between 98.0% and 102.0% . RSD < 2.0%.[1]
Precision (Repeatability)[1][6]
Protocol: Measure 6 independent preparations of the 100% test concentration (e.g., 10 µg/mL).
Acceptance Criteria: RSD of absorbance values
.
Robustness (The Critical Light Factor)
Sodium Folate is highly photosensitive. A robustness test regarding light exposure is critical for establishing the validity of the handling procedure.
Protocol: Prepare two aliquots of the 10 µg/mL standard.
Sample A: Kept in amber glass (Dark Control).
Sample B: Exposed to ambient lab light for 60 minutes.
Measurement: Measure absorbance of both at 283 nm.
Acceptance Criteria: The difference between Sample A and Sample B must be significant, confirming the need for amber glassware. For the method to be robust, Sample A must remain stable (< 2% change) for at least 4 hours.
Self-Validating System Suitability Testing (SST)
To ensure trustworthiness in routine use, every analytical run must include an SST check. Do not rely solely on the initial validation.
SST Protocol for Routine Analysis:
Wavelength Accuracy: The
of the standard must be nm.
Absorbance Repeatability: 5 replicate injections of the standard must have an RSD
.
Check Standard: A standard prepared from a second source (or independent weighing) must agree within
of the calibration curve.
Figure 2: Decision tree for selecting the appropriate analytical technique.
References
Matias, R., et al. (2014).[2] "A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests." Analytical Methods, 6(9), 3065–3071.[2] Link
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
Gazzali, A. M., et al. (2016). "Stability of folic acid under several parameters." Journal of Food Engineering. Link
USP-NF. "Folic Acid Monograph." United States Pharmacopeia.[3] (Requires Subscription).
Shantier, S. W., et al. (2022).[4][5][6] "Development and validation of UV-spectrophotometric method for the determination of folic acid in bulk." Journal of Applied Pharmaceutical Research, 10(2), 19-23.[4][5] Link